Cas no 189955-91-7 (2-(pentan-3-yloxy)acetic acid)

2-(Pentan-3-yloxy)acetic acid is a branched-chain ether carboxylic acid characterized by its unique pentan-3-yloxy substituent. This compound is of interest in organic synthesis due to its potential as an intermediate in the preparation of esters, amides, and other functionalized derivatives. Its structure combines the reactivity of a carboxylic acid with the steric influence of an ether linkage, offering versatility in fine chemical applications. The compound may also serve as a building block for specialty surfactants or agrochemicals, where its balanced hydrophilicity and lipophilicity could be advantageous. Proper handling and storage are recommended due to its acidic nature. Further research is encouraged to explore its full synthetic utility.
2-(pentan-3-yloxy)acetic acid structure
2-(pentan-3-yloxy)acetic acid structure
Product name:2-(pentan-3-yloxy)acetic acid
CAS No:189955-91-7
MF:C7H14O3
Molecular Weight:146.184
MDL:MFCD11520462
CID:3848619
PubChem ID:22273232

2-(pentan-3-yloxy)acetic acid 化学的及び物理的性質

名前と識別子

    • Acetic acid, (1-ethylpropoxy)-
    • 2-(PENTAN-3-YLOXY)ACETIC ACID
    • Acetic acid, 2-(1-ethylpropoxy)-
    • SCHEMBL6496314
    • BS-21960
    • 2-(pentan-3-yloxy)acetic acid
    • 2-(1-ethylpropoxy)acetic acid
    • MFCD11520462
    • G30646
    • 2-(pentan-3-yloxy)aceticacid
    • CS-0449108
    • AKOS006325798
    • 2-pentan-3-yloxyacetic acid
    • EN300-1853812
    • DA-08799
    • PRWBVHWCYMYORG-UHFFFAOYSA-N
    • 189955-91-7
    • MDL: MFCD11520462
    • インチ: InChI=1S/C7H14O3/c1-3-6(4-2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
    • InChIKey: PRWBVHWCYMYORG-UHFFFAOYSA-N
    • SMILES: CCC(CC)OCC(=O)O

計算された属性

  • 精确分子量: 146.094294304Da
  • 同位素质量: 146.094294304Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 5
  • 複雑さ: 97
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 46.5Ų

2-(pentan-3-yloxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00796010-1g
2-(Pentan-3-yloxy)acetic acid
189955-91-7 98%
1g
¥1279.0 2023-02-23
Enamine
EN300-1853812-0.5g
2-(pentan-3-yloxy)acetic acid
189955-91-7 95%
0.5g
$106.0 2023-09-18
Enamine
EN300-1853812-2.5g
2-(pentan-3-yloxy)acetic acid
189955-91-7 95%
2.5g
$262.0 2023-09-18
Enamine
EN300-1853812-5.0g
2-(pentan-3-yloxy)acetic acid
189955-91-7 95%
5g
$475.0 2023-06-03
1PlusChem
1P002EN1-1g
Acetic acid, 2-(1-ethylpropoxy)-
189955-91-7 95%
1g
$222.00 2024-06-17
abcr
AB313536-5g
2-(Pentan-3-yloxy)acetic acid, 95%; .
189955-91-7 95%
5g
€849.50 2024-04-18
1PlusChem
1P002EN1-500mg
Acetic acid, 2-(1-ethylpropoxy)-
189955-91-7 95%
500mg
$188.00 2024-06-17
1PlusChem
1P002EN1-2.5g
Acetic acid, 2-(1-ethylpropoxy)-
189955-91-7 95%
2.5g
$375.00 2024-06-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7921-5g
2-(pentan-3-yloxy)acetic acid
189955-91-7 95%
5g
¥10811.0 2024-04-23
Ambeed
A943809-1g
2-(Pentan-3-yloxy)acetic acid
189955-91-7 98%
1g
$171.0 2024-04-22

2-(pentan-3-yloxy)acetic acid 関連文献

2-(pentan-3-yloxy)acetic acidに関する追加情報

Comprehensive Overview of 2-(Pentan-3-yloxy)acetic Acid (CAS No. 189955-91-7): Properties, Applications, and Industry Insights

2-(Pentan-3-yloxy)acetic acid (CAS No. 189955-91-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural properties. This carboxylic acid derivative, featuring a pentan-3-yloxy side chain, exhibits versatile reactivity, making it valuable for synthetic applications. With the rising demand for fine chemicals and intermediates, this compound has emerged as a topic of interest in academic and industrial circles.

The molecular structure of 2-(Pentan-3-yloxy)acetic acid combines a carboxylic acid functional group with an ether linkage, enabling dual reactivity in condensation and nucleophilic substitution reactions. Researchers frequently explore its role in peptide coupling and esterification processes, aligning with trends in green chemistry and sustainable synthesis. Its CAS registry number (189955-91-7) serves as a critical identifier for regulatory documentation and patent searches.

Recent studies highlight the compound’s potential in flavor and fragrance formulations, where its branched-chain structure contributes to odor profiles. Industry reports suggest growing applications in cosmetic additives, particularly as a pH adjuster or chelating agent. This aligns with consumer trends favoring multifunctional ingredients in personal care products, a frequently searched topic in SEO analyses for chemical suppliers.

From a technical perspective, 2-(Pentan-3-yloxy)acetic acid demonstrates moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), a property often queried in chemical forums. Its stability under ambient conditions makes it suitable for laboratory-scale experiments, though storage recommendations emphasize protection from moisture—a detail frequently overlooked in material safety data sheets (MSDS) discussions.

The synthesis of this compound typically involves etherification of pentan-3-ol followed by carboxylation, with yield optimization being a common challenge addressed in process chemistry publications. Patent databases reveal its inclusion in biodegradable polymer formulations, resonating with circular economy initiatives—a trending search term in environmental science sectors.

Analytical characterization of CAS 189955-91-7 relies heavily on NMR spectroscopy and mass spectrometry, techniques frequently discussed in analytical chemistry communities. The compound’s chromatographic behavior (particularly in reverse-phase HPLC) has been documented in method development studies, addressing a common pain point for quality control specialists.

Market intelligence indicates steady growth in demand for 2-(Pentan-3-yloxy)acetic acid, driven by pharmaceutical intermediates production. Its compatibility with continuous flow chemistry systems—a hot topic in process intensification—has been explored in recent chemical engineering literature. Suppliers increasingly highlight batch-to-batch consistency in product specifications, responding to GMP compliance requirements.

Emerging applications in agrochemicals have been proposed, leveraging its potential as a synergist in formulation chemistry. This development aligns with precision agriculture trends, a high-traffic keyword cluster in agricultural chemistry searches. However, comprehensive ecotoxicological data remains an area requiring further research, as noted in recent regulatory science publications.

In conclusion, 2-(Pentan-3-yloxy)acetic acid (CAS 189955-91-7) represents a compelling case study in specialty chemicals innovation. Its multifaceted applications span from life sciences to material engineering, reflecting the compound’s adaptability to evolving industrial needs. As research continues to uncover new functionalities, this molecule is poised to maintain relevance in high-value chemical markets.

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